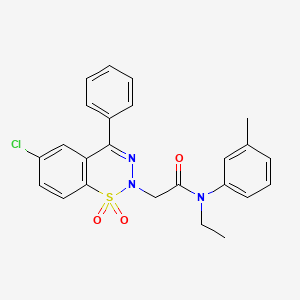

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide

Description

This compound belongs to the benzothiadiazine acetamide class, characterized by a 1,2,3-benzothiadiazine ring system substituted with a chloro group at position 6, a phenyl group at position 4, and a sulfone group (1,1-dioxide). The acetamide side chain is N-ethyl-N-(3-methylphenyl), contributing to its lipophilic and steric profile.

Properties

IUPAC Name |

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O3S/c1-3-27(20-11-7-8-17(2)14-20)23(29)16-28-26-24(18-9-5-4-6-10-18)21-15-19(25)12-13-22(21)32(28,30)31/h4-15H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYPUSIDEZBJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide (CAS Number: 1031574-86-3) is a member of the benzothiadiazine class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 453.9 g/mol. Its structure includes a benzothiadiazine core with various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities. The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, which may be relevant for therapeutic applications in inflammatory diseases.

- CNS Activity : Some benzothiadiazine derivatives have been reported to possess central nervous system (CNS) depressant properties.

Antimicrobial Activity

A study focusing on related benzothiadiazine derivatives reported their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for several compounds:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |

|---|---|---|---|

| Compound A | 25 | 50 | Bacillus subtilis |

| Compound B | 100 | 200 | Staphylococcus aureus |

| Compound C | 600 | 600 | Escherichia coli |

The presence of halogen substituents (e.g., chlorine) in the structure was found to enhance antimicrobial activity, particularly against Gram-positive bacteria . The compound's specific substituents may influence its lipophilicity and, consequently, its ability to penetrate bacterial membranes.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Interaction : It may bind to specific receptors in microbial cells, disrupting normal cellular functions.

- Disruption of Cellular Processes : The compound could interfere with DNA replication or protein synthesis within bacterial cells.

Case Studies

Several studies have examined the biological activity of related compounds. For instance:

- A study demonstrated that certain benzothiadiazine derivatives showed significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 25 to 100 µg/mL depending on the substituents present on the benzene ring .

- Another investigation highlighted the anti-inflammatory potential of benzothiadiazine derivatives in animal models, suggesting a pathway for developing new anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and available data for compounds with comparable frameworks:

Key Observations

Heterocyclic Core Influence: The 1,2,3-benzothiadiazine core (target compound) offers a sulfone group and fused aromatic system, enhancing electron-withdrawing properties compared to 1,3-benzothiazole () or 1,2,6-thiadiazinane (). This may affect binding to biological targets or solubility . Benzothiazole derivatives () exhibit notable anticancer and antibacterial activity, attributed to their planar aromatic systems facilitating intercalation or enzyme inhibition.

Substituent Effects :

- Chloro groups at position 6 (benzothiadiazine) or 4 (benzothiazole) are common, likely contributing to metabolic stability and halogen bonding .

- Fluorophenyl () vs. phenyl (target compound): Fluorine substitution may enhance bioavailability via reduced metabolism, while phenyl groups increase lipophilicity .

Acetamide Side Chain Diversity :

- N-ethyl-N-(3-methylphenyl) (target compound) introduces steric bulk compared to N-(2,4-dimethylphenyl) () or N-(3-Cl-4-F-Ph) (). This may influence receptor selectivity or pharmacokinetics.

- Pesticide analogs () utilize simpler alkyl/aryl groups, emphasizing herbicidal over pharmacological activity.

Synthetic and Crystallographic Insights: Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl () are widely used for acetamide synthesis, suggesting similar routes for the target compound. Crystal structures (e.g., ) highlight hydrogen bonding (O–H⋯N, N–H⋯O) and π–π interactions, which could guide solubility optimization for the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.